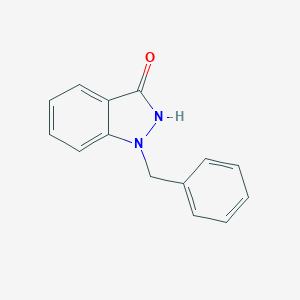

1-ベンジル-3-ヒドロキシ-1H-インダゾール

概要

説明

1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンは、インダゾールファミリーに属する複素環式化合物です。 インダゾールは、抗炎症作用、抗菌作用、抗がん作用など、幅広い生物活性で知られています

科学的研究の応用

Pharmaceutical Development

1-Benzyl-3-hydroxy-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer. Its unique structure allows for modifications that enhance biological activity. Notable applications include:

- Anti-Cancer Agents : The compound has been studied for its potential role in developing new anti-cancer drugs due to its ability to interact with specific biological targets involved in cancer cell proliferation and survival .

- Inflammatory Diseases : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other degenerative diseases .

Biological Research

In biological research, 1-benzyl-3-hydroxy-1H-indazole is utilized to investigate cellular processes:

- Cellular Mechanisms : Studies have shown that this compound can influence signaling pathways in cancer cell lines, providing insights into the mechanisms of tumorigenesis and potential therapeutic targets .

- Drug Interaction Studies : It is often used to assess drug interactions at the cellular level, contributing to the understanding of pharmacodynamics and pharmacokinetics .

Material Science

The compound's favorable electronic properties make it a candidate for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research is ongoing into the use of 1-benzyl-3-hydroxy-1H-indazole in developing advanced materials for OLED technology, which could lead to more efficient and versatile lighting solutions .

Analytical Chemistry

In analytical chemistry, 1-benzyl-3-hydroxy-1H-indazole is employed as a standard for various techniques:

- Calibration Standards : It is used to calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in quantitative analyses .

Cosmetic Formulations

Due to its antioxidant properties, 1-benzyl-3-hydroxy-1H-indazole is being explored for use in cosmetic formulations:

- Skincare Products : The compound shows potential benefits in protecting skin from oxidative stress, making it an attractive ingredient for anti-aging products .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1-benzyl-3-hydroxy-1H-indazole exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through the activation of specific caspases.

Case Study 2: Material Science Application

Research conducted by a leading materials science institute explored the use of 1-benzyl-3-hydroxy-1H-indazole in OLEDs. The findings indicated that incorporating this compound improved light efficiency and stability compared to traditional materials.

作用機序

1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。 たとえば、炎症や癌細胞の増殖に関与する特定の酵素の活性を阻害することが示されています 。この化合物は、これらの経路を調節する能力があるため、治療への応用が期待されています。

類似の化合物:

- 1-ベンジル-3-ヒドロキシ-1H-インダゾール

- 1-メチル-1H-インダゾール-4-酢酸

- 2-(1-メチル-1H-インダゾール-4-イル)プロパン酸

比較: 1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンは、その特定のベンジル置換によりユニークであり、これは異なる化学的および生物学的特性を与えます。 他のインダゾール誘導体と比較して、この化合物は、より広範囲の生物活性と、特定の用途においてより高い効力を示します .

準備方法

合成経路と反応条件: 1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンは、さまざまな方法で合成できます。 一般的な方法の1つは、o-ニトロベンジルアルコールとヒドラジンの縮合であり、その後、酸性条件下で環化反応を起こします 。 別の方法には、o-ニトロベンジルアルコールからのo-ニトロソベンズアルデヒドの光化学的生成が含まれ、その後、環化反応を起こして目的の化合物を生成します .

工業的生産方法: 1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンの工業的生産は、通常、高収率と高純度を確保するために、最適化された反応条件を使用して、大規模合成が行われます。 銅または銀などの遷移金属触媒を使用すると、環化反応の効率を高めることができます .

化学反応の分析

反応の種類: 1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化して、1-ベンジル-3-ヒドロキシ-1H-インダゾールを生成することができます.

還元: 還元反応により、この化合物は対応するアミン誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

生成される主要な生成物:

酸化: 1-ベンジル-3-ヒドロキシ-1H-インダゾール。

還元: ベンジルアミン誘導体。

置換: さまざまな置換インダゾール誘導体.

科学研究への応用

1-ベンジル-1,2-ジヒドロ-インダゾール-3-オンは、科学研究で数多くの応用があります。

類似化合物との比較

- 1-Benzyl-3-hydroxy-1H-indazole

- 1-Methyl-1H-indazole-4-acetic acid

- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid

Comparison: 1-Benzyl-1,2-dihydro-indazol-3-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it exhibits a broader range of biological activities and higher potency in certain applications .

生物活性

1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Benzyl-3-hydroxy-1H-indazole features a unique indazole structure with a hydroxymethyl substitution at the third position, enhancing its solubility and biological activity compared to other indazole derivatives. Its molecular formula is , which contributes to its hydrophilic nature, making it suitable for various pharmaceutical applications.

Antimicrobial Activity

Indazole derivatives are also noted for their antimicrobial properties. The presence of the benzyl and hydroxymethyl groups in 1-benzyl-3-hydroxy-1H-indazole may enhance its interaction with microbial targets, although specific studies are required to confirm this activity.

Modulation of Biochemical Pathways

Initial studies indicate that 1-benzyl-3-hydroxy-1H-indazole can act as a modulator in biochemical pathways, potentially influencing receptor interactions and enzyme activities. This modulation could lead to various physiological responses, making it a candidate for further therapeutic exploration.

Case Studies

Although direct case studies on 1-benzyl-3-hydroxy-1H-indazole are sparse, related research provides insights into its potential applications:

- Study on Indazole Derivatives : A study highlighted the anticancer effects of various indazole derivatives, suggesting that compounds with similar structures could also possess significant anti-tumor activity .

- Pharmacological Relevance : Research on G-protein coupled receptors (GPCRs) indicates that compounds like 1-benzyl-3-hydroxy-1H-indazole may interact with these receptors, influencing pathways critical for cancer progression and inflammation .

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2-methylindole | Indole structure with a methyl group | Exhibits different pharmacological profiles |

| 3-Hydroxyindole | Hydroxyl group on the indole ring | Known for its role in melanin synthesis |

| 2-Benzylindole | Benzyl group attached at the second position | Potential anti-cancer properties |

| 1-Benzyl-3-hydroxy-1H-indazole | Hydroxymethyl substitution at third position | Enhanced solubility and biological activity |

Safety and Handling

As with many chemical compounds, safety precautions must be observed when handling 1-benzyl-3-hydroxy-1H-indazole. It is classified as an irritant and can cause eye, skin, and respiratory tract irritation. Proper protective equipment should be used to mitigate exposure risks .

特性

IUPAC Name |

1-benzyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPJFDSMKWLOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13185-09-6 (hydrochloride salt) | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176681 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2215-63-6 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Benzyl-1H-indazol-3-ol in pharmaceutical analysis?

A1: 1-Benzyl-1H-indazol-3-ol is a significant impurity found in pharmaceutical formulations containing Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug. [, , ] Accurate quantification of this impurity is crucial for quality control and ensuring the safety and efficacy of Benzydamine-containing medications. [, ]

Q2: Are there any established analytical methods for detecting and quantifying 1-Benzyl-1H-indazol-3-ol in pharmaceutical formulations?

A2: Yes, researchers have developed a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Benzydamine hydrochloride and five of its impurities, including 1-Benzyl-1H-indazol-3-ol, in oral collutory formulations. [, ] This method employs a Gemini C18 column, a mobile phase comprising acetonitrile, methanol, and ammonium carbonate buffer, and UV detection at 218 nm. [, ]

Q3: Beyond its presence as an impurity, has 1-Benzyl-1H-indazol-3-ol been investigated for any other applications?

A3: Yes, 1-Benzyl-1H-indazol-3-ol has been explored as a starting material in organic synthesis. Studies have demonstrated its reactivity with difluorocarbene, resulting in both N- and O-alkylation products. [, ] This reactivity highlights its potential for developing novel compounds with possible biological activities.

Q4: Has 1-Benzyl-1H-indazol-3-ol been complexed with metals for potential biological applications?

A4: Research has explored the use of 1-Benzyl-1H-indazol-3-ol as a ligand in copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have undergone characterization using various spectroscopic techniques (FTIR, EPR, HRMS) and electrochemical methods (cyclic voltammetry). [] Preliminary investigations suggest these copper(II) derivatives interact with DNA and BSA and exhibit promising anticancer activity against MCF7 cell lines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。